1-(4-Nitroanilino)-3-prop-2-enylthiourea
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Overview
Description
4-Nitroaniline is an organic compound with the formula C6H6N2O2. It consists of a phenyl group attached to an amino group which is para to a nitro group .
Synthesis Analysis
The synthesis of 4-Nitroaniline usually involves a three-step process starting from aniline . The first step is acetylation of aniline to form acetanilide. The second step is nitration of acetanilide to form p-nitroacetanilide. The final step is deprotection to give p-nitroaniline .Molecular Structure Analysis
The molecular formula of 4-Nitroaniline is C6H6N2O2. Its molecular weight is 138.1240 . The 3D structure of 4-Nitroaniline can be viewed using Java or Javascript .Chemical Reactions Analysis
4-Nitroaniline is used in various industries as a raw material, including the synthesis of dyes, pharmaceutical products, gum inhibitors, antioxidants, poultry medicines, corrosion inhibitor, explosives, and pesticides . The chemical reduction of 4-Nitroaniline using various different nanocatalytic systems is one approach that has attracted tremendous interest over the past few years .Physical And Chemical Properties Analysis
4-Nitroaniline has a density of 1.3±0.1 g/cm3, a boiling point of 333.1±15.0 °C at 760 mmHg, and a flash point of 165.0±0.0 °C . It is soluble in ethanol and slightly soluble in water .Scientific Research Applications
- 4-NA is a highly toxic pollutant that often contaminates aquatic systems due to industrial discharges. Researchers have explored its conversion into less harmful or useful counterparts. One approach involves chemical reduction using nanocatalytic systems, particularly silver (Ag) and gold (Au) nanoparticles. Sodium borohydride (NaBH4) serves as a reductant during this process .
- Researchers have designed molecularly imprinted polymers (MIPs) using 4-NA as a template molecule. These MIPs exhibit high sensitivity and selectivity for detecting 4-NA in solution .
- 4-NA derivatives, such as 4-chloro-2-nitroaniline, have been synthesized for various applications. For instance, acetylation followed by chlorination yields 4-chloro-2-nitroaniline, which finds use in organic synthesis .
Environmental Remediation:
Sensor Technology:
Organic Synthesis:
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(4-nitroanilino)-3-prop-2-enylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-7-11-10(17)13-12-8-3-5-9(6-4-8)14(15)16/h2-6,12H,1,7H2,(H2,11,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBNOJFDOZNHSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NNC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301030930 |
Source
|
Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Nitroanilino)-3-prop-2-enylthiourea | |
CAS RN |
17073-27-7 |
Source
|
Record name | [2-(4-Nitrophenyl)hydrazino](prop-2-enylamino)methane-1-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301030930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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